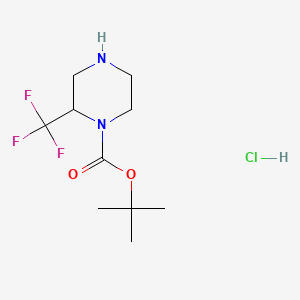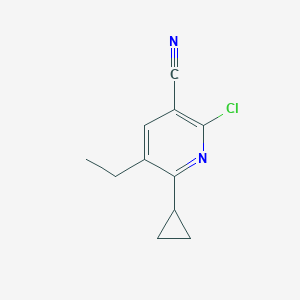![molecular formula C16H18O4 B15297613 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl 1-methyl bicyclo[211]hexane-1,2-dicarboxylate is a compound belonging to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a bicyclic framework that imparts rigidity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactors that can handle large volumes of reactants. The use of continuous flow photochemistry is also a viable option, as it allows for better control over reaction conditions and improved yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a bioisostere, mimicking the structure of other biologically active molecules. This allows it to interact with enzymes or receptors, thereby exerting its effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached.
Bicyclo[2.2.1]heptanes: Another class of bicyclic compounds with a different ring size.
Spiro-bicyclo[2.1.1]hexanes: These compounds have a spiro linkage, adding another layer of complexity.
Uniqueness
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it an attractive candidate for various applications, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-19-15(18)16-8-12(9-16)7-13(16)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Clave InChI |
YKPQWEAINNZJAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)CC2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)










![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
